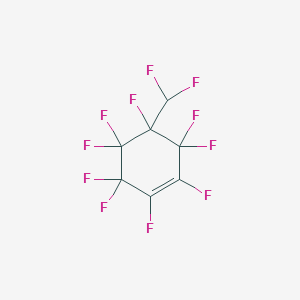
4-(Difluoromethyl)-1,2,3,3,4,5,5,6,6-nonafluorocyclohex-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Difluoromethyl)-1,2,3,3,4,5,5,6,6-nonafluorocyclohex-1-ene is a fluorinated organic compound characterized by the presence of multiple fluorine atoms. This compound is of significant interest due to its unique chemical properties, which include high thermal stability, resistance to oxidation, and unique reactivity patterns. These properties make it valuable in various scientific and industrial applications, particularly in the fields of medicinal chemistry and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-1,2,3,3,4,5,5,6,6-nonafluorocyclohex-1-ene typically involves the introduction of difluoromethyl groups into a cyclohexene framework. One common method is the difluoromethylation of cyclohexene derivatives using difluorocarbene reagents. This process can be achieved through various catalytic and non-catalytic methods, including the use of metal-based catalysts and radical initiators .
Industrial Production Methods
Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. The use of fluoroform (CHF3) as a difluoromethylating agent in a continuous flow reactor has been reported to be effective. This method allows for precise control over reaction conditions, leading to consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
4-(Difluoromethyl)-1,2,3,3,4,5,5,6,6-nonafluorocyclohex-1-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of fluorinated ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to produce partially or fully hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace one or more fluorine atoms on the cyclohexene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Palladium on carbon (Pd/C) or nickel catalysts under hydrogen gas.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products
The major products formed from these reactions include fluorinated alcohols, amines, and ethers, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
4-(Difluoromethyl)-1,2,3,3,4,5,5,6,6-nonafluorocyclohex-1-ene has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(Difluoromethyl)-1,2,3,3,4,5,5,6,6-nonafluorocyclohex-1-ene involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group can form strong hydrogen bonds and electrostatic interactions with target molecules, leading to inhibition or modulation of their activity. This compound can also undergo metabolic transformations, resulting in the formation of active metabolites that contribute to its overall biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Trifluoromethylcyclohexene: Similar in structure but contains a trifluoromethyl group instead of a difluoromethyl group.
Perfluorocyclohexene: Fully fluorinated cyclohexene, lacking the difluoromethyl group.
Difluoromethylbenzene: Contains a difluoromethyl group attached to a benzene ring instead of a cyclohexene ring
Uniqueness
4-(Difluoromethyl)-1,2,3,3,4,5,5,6,6-nonafluorocyclohex-1-ene is unique due to its combination of multiple fluorine atoms and a difluoromethyl group, which imparts distinct chemical and physical properties. These properties include enhanced lipophilicity, metabolic stability, and the ability to form strong hydrogen bonds, making it a valuable compound in various scientific and industrial applications .
Propiedades
Número CAS |
116487-62-8 |
|---|---|
Fórmula molecular |
C7HF11 |
Peso molecular |
294.06 g/mol |
Nombre IUPAC |
4-(difluoromethyl)-1,2,3,3,4,5,5,6,6-nonafluorocyclohexene |
InChI |
InChI=1S/C7HF11/c8-1-2(9)6(15,16)7(17,18)4(12,3(10)11)5(1,13)14/h3H |
Clave InChI |
BRPSNPWUFXNQOL-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(C(C(C1(F)F)(C(F)F)F)(F)F)(F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


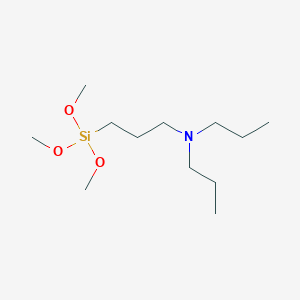
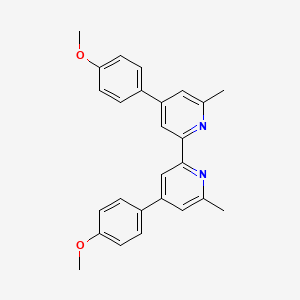
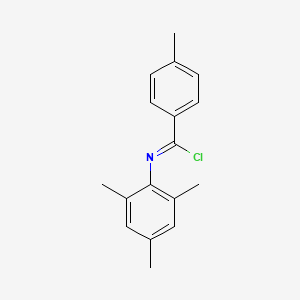
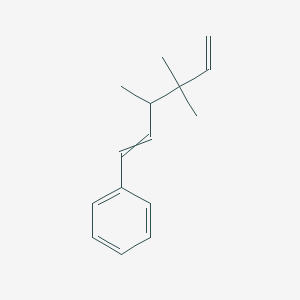
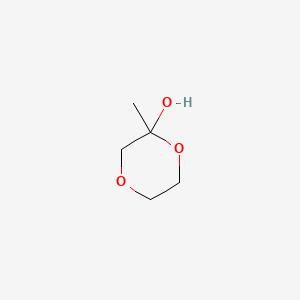
![[2-(9-Amino-9-oxononanoyl)oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B14301585.png)
![N'-(3,4-Dichlorophenyl)-N,N-bis{2-[(trimethylsilyl)oxy]ethyl}urea](/img/structure/B14301588.png)
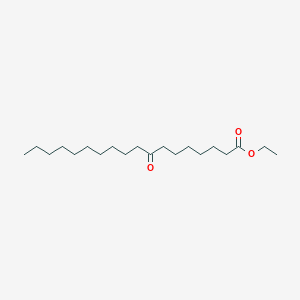
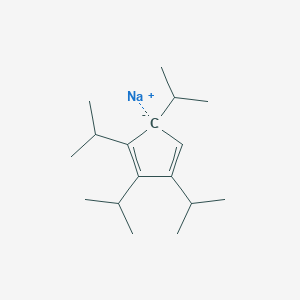
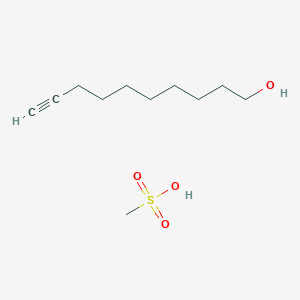
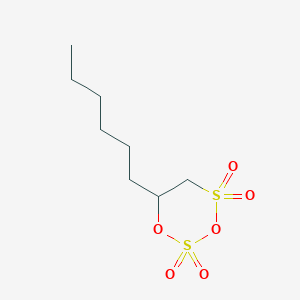
![2,3-Diamino-3-[(4-chlorophenyl)sulfanyl]prop-2-enenitrile](/img/structure/B14301609.png)
![1-Prop-2-enoxy-4-[2-(4-prop-2-enoxyphenyl)sulfanylethylsulfanyl]benzene](/img/structure/B14301618.png)
![Methyl 3-[(E)-(diethoxyphosphoryl)diazenyl]but-2-enoate](/img/structure/B14301628.png)
